4-Acetylamino-2-(diethylamino)anisole
Overview
Description
4-Acetylamino-2-(diethylamino)anisole is an organic compound with the molecular formula C13H20N2O2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a diethylamino group, a methoxy group, and an acetamide group attached to a benzene ring.
Mechanism of Action
Target of Action
The primary target of 4-Acetylamino-2-(diethylamino)anisole, also known as 3-N,N-Diethylamino-4-methoxyacetanilide or N-[3-(Diethylamino)-4-methoxyphenyl]acetamide, is the neuronal membrane . This compound interacts with the neuronal membrane to inhibit the ionic fluxes required for the initiation and conduction of impulses .
Mode of Action
The compound stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, effectively numbing the area where the compound is applied .
Result of Action
The result of the compound’s action is local anesthesia . By stabilizing the neuronal membrane and inhibiting ionic fluxes, the compound prevents the initiation and conduction of nerve impulses, leading to a loss of sensation in the area where it is applied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-2-(diethylamino)anisole typically involves the following steps:
Starting Materials: The synthesis begins with 3-N,N-diethylamino-4-methoxyacetanilide.
Reaction with Hydrochloric Acid: The starting material is dissolved in hydrochloric acid, and ice is added to the solution.
Diazo Reaction: The diazo reaction product is slowly added to the solution while maintaining a temperature of 5°C.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Acetylamino-2-(diethylamino)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Acetylamino-2-(diethylamino)anisole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments, as well as in other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(N,N-Diethyl)amino-4-methoxyacetanilide
- 4-Acetylamino-2-(diethylamino)anisole
- 5-Acetamido-N,N-diethyl-o-anisidine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[3-(diethylamino)-4-methoxyphenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-11(14-10(3)16)7-8-13(12)17-4/h7-9H,5-6H2,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJCIVXKBILNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)NC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066491 | |
Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19433-93-3 | |
Record name | N-[3-(Diethylamino)-4-methoxyphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19433-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019433933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(diethylamino)-4-methoxyphenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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